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Compound of Interest

Compound Name: 5-Methylpyridazin-3-amine

Cat. No.: B115811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 5-Methylpyridazin-3-amine (CAS No: 144294-43-9). Due to the limited

availability of public experimental spectra for this specific molecule, this document presents

predicted spectroscopic data based on established principles and analysis of structurally

analogous compounds. This guide is intended to serve as a valuable resource for the

identification, characterization, and quality control of 5-Methylpyridazin-3-amine in research

and development settings.

Chemical Structure and Properties
IUPAC Name: 5-Methylpyridazin-3-amine

Molecular Formula: C₅H₇N₃

Molecular Weight: 109.13 g/mol [1]

Melting Point: 183-184 °C[1]

Canonical SMILES: CC1=CC(=NN=C1)N
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 5-Methylpyridazin-3-amine. These predictions are

derived from computational models and data from similar structures.

Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.6 Singlet 1H H-6 (Pyridazine ring)

~ 6.8 Singlet 1H H-4 (Pyridazine ring)

~ 6.1 Broad Singlet 2H -NH₂

~ 2.2 Singlet 3H -CH₃

Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~ 160 C-3 (C-NH₂)

~ 148 C-6

~ 135 C-5 (C-CH₃)

~ 118 C-4

~ 13 -CH₃

Predicted IR Spectral Data
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3450 - 3300
Medium, Sharp

(doublet)
N-H Stretch Primary Amine (-NH₂)

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Weak C-H Stretch Methyl (-CH₃)

1650 - 1600 Strong N-H Bend Primary Amine (-NH₂)

1600 - 1450 Medium to Strong C=C and C=N Stretch Pyridazine Ring

1450 - 1350 Medium C-H Bend Methyl (-CH₃)

1350 - 1250 Strong C-N Stretch Aromatic Amine

Predicted Mass Spectrometry Data
m/z Ion

109 [M]⁺ (Molecular Ion)

80 [M - N₂H]⁺

53 [M - N₂H - HCN]⁺

Experimental Protocols
The following sections detail standard methodologies for the acquisition of spectroscopic data

for compounds such as 5-Methylpyridazin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 5-Methylpyridazin-3-amine (typically 5-10 mg) is prepared in a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired

on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, the spectral

width is typically set from 0 to 10 ppm, with a sufficient number of scans to achieve a good

signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used. For ¹³C NMR, a

proton-decoupled pulse sequence is employed with a wider spectral width (e.g., 0-160 ppm).
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Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation

delay may be necessary. Two-dimensional NMR experiments such as COSY, HSQC, and

HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum of solid 5-Methylpyridazin-3-amine can be obtained using an FTIR

spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount

of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a

pressure clamp. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is acquired first and automatically

subtracted from the sample spectrum. Alternatively, a potassium bromide (KBr) pellet can be

prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a

thin, transparent disk.

Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is dissolved in a volatile solvent (e.g., methanol or

dichloromethane) and introduced into the instrument, often via a direct insertion probe or after

separation by gas chromatography (GC). For EI, a standard electron energy of 70 eV is used.

The resulting mass spectrum displays the molecular ion peak and characteristic fragment ions,

which are used to determine the molecular weight and elucidate the structure of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of a novel chemical entity like 5-Methylpyridazin-3-amine.
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Diagram 1: Workflow for Spectroscopic Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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